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Compound of Interest

Compound Name: (-)-Albine

Cat. No.: B1615923 Get Quote

Disclaimer: The initial request specified "(-)-Albine." However, extensive searches yielded no

information on a compound with this name in the context of medicinal chemistry. It is highly

probable that this was a typographical error and the intended compound was Albicidin, a potent

antibacterial agent with a similar name. The following application notes and protocols are

therefore focused on Albicidin.

Introduction
Albicidin is a natural product originally isolated from the phytopathogenic bacterium

Xanthomonas albilineans, the causative agent of leaf scald disease in sugarcane.[1] It is a

peptide-polyketide hybrid antibiotic that has garnered significant interest in the medicinal

chemistry community due to its potent bactericidal activity, particularly against Gram-negative

bacteria, including many multidrug-resistant strains.[1][2] Its novel mechanism of action,

targeting bacterial DNA gyrase, makes it a promising candidate for the development of new

antibiotics to combat the growing threat of antimicrobial resistance.[3][4]

Mechanism of Action
Albicidin exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II

topoisomerase), an essential enzyme for DNA replication, transcription, and repair.[4] The

mechanism is distinct from other known gyrase inhibitors like fluoroquinolones. Albicidin

stabilizes the covalent complex formed between DNA gyrase and DNA, which leads to the

accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell

death.[1][3] It essentially acts as a "spanner in the works," preventing the enzyme from re-
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ligating the cleaved DNA.[5] One end of the albicidin molecule obstructs the crucial gyrase

dimer interface, while the other end intercalates between the fragments of the cleaved DNA

substrate, effectively locking the DNA gyrase and preventing it from completing its catalytic

cycle.[6][7]
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Caption: Mechanism of action of Albicidin targeting DNA gyrase.

Quantitative Data
The antibacterial activity of Albicidin and its derivatives is typically quantified by determining the

Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50) against

DNA gyrase.

Bacterial
Species

Strain
Information

Albicidin/Deriv
ative

MIC (µg/mL) Reference(s)

Escherichia coli DSM 1116
Albicidin

derivative
≤ 0.016 [4]

Escherichia coli BW25113
Albicidin

derivative
0.016 - 0.031 [4]

Salmonella

Typhimurium
TA100

Azahistidine

albicidin
0.06 [4]

Salmonella

Typhimurium
-

Albicidin

derivatives
0.016 - 0.031 [4]

Bacillus subtilis DSM 10
Albicidin

derivative
0.063 - 0.25 [4]

Micrococcus

luteus
DSM 1790

Albicidin

derivative
0.031 [4]

Mycobacterium

phlei
DSM 750

Albicidin

derivative
0.25 [4]

Staphylococcus

aureus
- Albicidin 4.0 [8]

Pseudomonas

aeruginosa
DSM 117 Albicidin 1.0 [8]
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Enzyme Target
Source
Organism

Inhibitor IC50 (nM) Reference(s)

DNA Gyrase E. coli Albicidin ~40 [2][3]

DNA Gyrase A. thaliana Albicidin ~50 [3]

Topoisomerase

IV
E. coli Albicidin ~300 [3]

Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute

(CLSI) and is used to determine the lowest concentration of Albicidin that inhibits the visible

growth of a bacterium.[9]

Materials:

96-well microtiter plates

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Bacterial strain of interest

Albicidin stock solution (in a suitable solvent like DMSO)

Sterile saline or phosphate-buffered saline (PBS)

Spectrophotometer

Incubator

Procedure:

Inoculum Preparation: a. From a fresh agar plate, pick a few colonies of the test bacterium

and inoculate into CAMHB. b. Incubate at 37°C with shaking until the culture reaches the
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logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-

2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in CAMHB to achieve a final

concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

Serial Dilution of Albicidin: a. In a 96-well plate, perform a two-fold serial dilution of the

Albicidin stock solution in CAMHB to obtain a range of desired concentrations.

Inoculation: a. Add the prepared bacterial inoculum to each well containing the Albicidin

dilutions. b. Include a positive control well (bacteria in CAMHB without Albicidin) and a

negative control well (CAMHB only).

Incubation: a. Incubate the microtiter plate at 37°C for 18-24 hours.

MIC Determination: a. After incubation, visually inspect the plate for bacterial growth

(turbidity). b. The MIC is the lowest concentration of Albicidin at which no visible growth is

observed.
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Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: In Vitro DNA Gyrase Supercoiling Inhibition
Assay
This assay measures the ability of Albicidin to inhibit the supercoiling of relaxed plasmid DNA

by DNA gyrase.[1][10]
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Materials:

Purified DNA gyrase (GyrA and GyrB subunits)

Relaxed circular plasmid DNA (e.g., pBR322)

Reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM

spermidine, 6.5% glycerol, 0.1 mg/mL BSA)

ATP solution

Albicidin stock solution

Agarose gel electrophoresis system

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Gel imaging system

Procedure:

Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture containing the

reaction buffer, relaxed pBR322 DNA, and varying concentrations of Albicidin. b. Include a

no-drug control and a no-enzyme control.

Enzyme Addition: a. Add a defined amount of DNA gyrase to each reaction tube.

Initiation and Incubation: a. Initiate the reaction by adding ATP. b. Incubate the reaction at

37°C for 30-60 minutes.

Termination: a. Stop the reaction by adding a stop solution (e.g., STEB buffer: 20% sucrose,

0.05 M Tris-HCl pH 7.5, 0.05 M EDTA, 50 µg/mL bromophenol blue) and chloroform-isoamyl

alcohol.[10]

Analysis: a. Load the samples onto an agarose gel. b. Perform electrophoresis to separate

the different DNA topoisomers (relaxed, supercoiled, and linear). c. Stain the gel and

visualize the DNA bands under UV light. d. Inhibition of supercoiling is observed as a
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decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing

Albicidin concentration.

Resistance Mechanisms
Bacteria have evolved mechanisms to resist the effects of Albicidin. The primary known

resistance mechanism involves the expression of the AlbA protein.[11][12] AlbA is a

transcription regulator that can bind to Albicidin with high affinity, thereby sequestering the

antibiotic and preventing it from reaching its target, DNA gyrase.[12][13] This binding event can

also trigger the expression of other resistance-related genes.[11]
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Caption: The AlbA-mediated resistance mechanism to Albicidin.

Synthesis
The total synthesis of Albicidin has been achieved and is a critical step for enabling detailed

structure-activity relationship (SAR) studies and the generation of novel analogs with improved

pharmacological properties.[14] The synthesis is complex, often involving a convergent

strategy where different fragments of the molecule are synthesized separately and then

coupled together. A key challenge in the synthesis is the formation of amide bonds between the

aromatic amino acid components, which can be overcome using specific coupling reagents like

triphosgene.[14]

Conclusion
Albicidin represents a highly promising lead compound for the development of new antibiotics,

particularly for treating infections caused by Gram-negative pathogens. Its unique mechanism

of action and potent activity make it an attractive subject for further investigation in medicinal

chemistry. The protocols and data presented here provide a foundation for researchers to

explore the antibacterial potential of Albicidin and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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